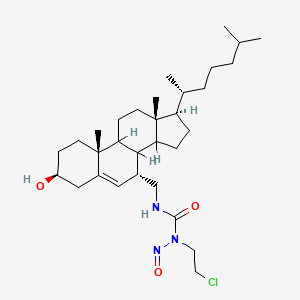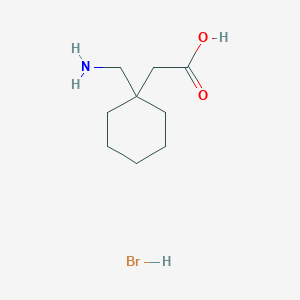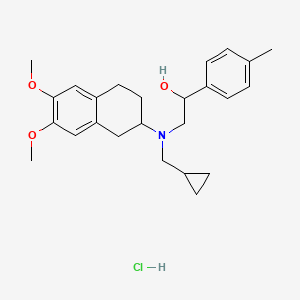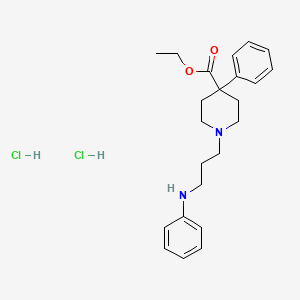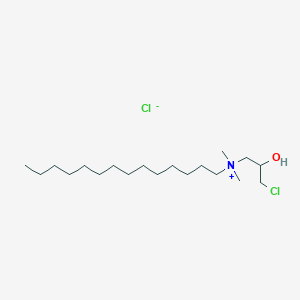
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial applications, including as a cationic surfactant in personal care products, fabric softeners, and as an antimicrobial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride typically involves the reaction of dimethylmyristylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: While the compound is relatively stable, it can undergo oxidation under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions can react with the chloro group.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Major Products:
Substitution Products: The primary products are those where the chloro group is replaced by other nucleophiles.
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as an antimicrobial agent to prevent contamination.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the formulation of personal care products, fabric softeners, and disinfectants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It can disrupt microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, causing structural disruption.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
Comparison:
- 3-Chloro-2-hydroxypropyl dimethylmyristylammonium chloride has a longer alkyl chain compared to 3-Chloro-2-hydroxypropyltrimethylammonium chloride, which enhances its surfactant properties.
- Compared to Cetyltrimethylammonium chloride , it has a different alkyl chain length, affecting its solubility and interaction with biological membranes.
- Benzalkonium chloride is more commonly used as a disinfectant, while this compound is favored in personal care products due to its milder effects on the skin.
This compound’s unique structure and properties make it a valuable component in various applications, from industrial formulations to scientific research.
Eigenschaften
CAS-Nummer |
41892-02-8 |
|---|---|
Molekularformel |
C19H41Cl2NO |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(3-chloro-2-hydroxypropyl)-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C19H41ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(2,3)18-19(22)17-20;/h19,22H,4-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YPIKEVGFJFAYNE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



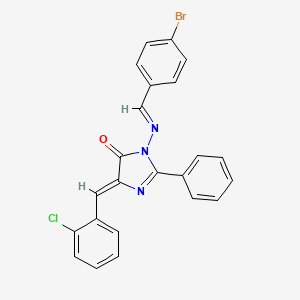

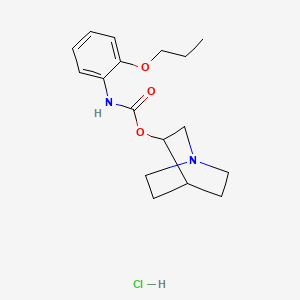
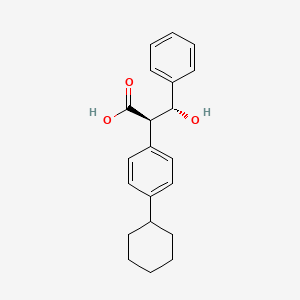

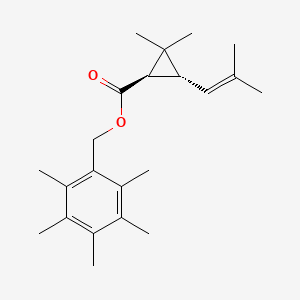
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
